Technical Whitepaper: 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (CAS 941942-91-2)
Technical Whitepaper: 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (CAS 941942-91-2)
Executive Summary
The compound 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid (CAS Number: 941942-91-2) represents a highly privileged structural scaffold in modern medicinal chemistry and drug discovery [1]. With a molecular formula of C12H7Cl2NO3S and a molecular weight of 316.16 g/mol , this molecule integrates three critical pharmacophoric elements: a lipophilic dichlorothiophene ring, a rigidifying carboxamide linker, and a biologically versatile benzoic acid moiety. This technical guide explores the physicochemical rationale behind its design, outlines a self-validating synthetic methodology, and details its mechanistic applications in high-throughput screening (HTS) and target inhibition.
Structural and Physicochemical Profiling
The efficacy of thiophene-3-carboxamide derivatives in biological systems is dictated by the precise stereoelectronic properties of their constituent modules. As a Senior Application Scientist, it is critical to understand the causality behind these structural choices:
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2,5-Dichlorothiophene Core: The incorporation of two chlorine atoms serves a dual purpose. First, it significantly increases the lipophilicity (LogP) of the molecule, driving the thermodynamics of binding into hydrophobic protein pockets (e.g., the DFG-in/out motifs of kinases). Second, the halogens block primary sites of cytochrome P450-mediated oxidation, enhancing metabolic stability. Furthermore, the polarized carbon-halogen bonds can participate in orthogonal halogen bonding (X-bonding) with the carbonyl oxygen atoms of the target protein's backbone [2].
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Carboxamide Linker: The amide bond provides essential conformational rigidity due to its partial double-bond character. It acts simultaneously as a hydrogen bond donor (N-H) and acceptor (C=O), which is a mandatory requirement for anchoring small molecules to the highly conserved hinge regions of target kinases [3].
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Benzoic Acid Moiety: At physiological pH (7.4), the carboxylic acid is deprotonated. This anionic state acts as a potent bioisostere for phosphate groups, enabling the formation of robust electrostatic salt bridges with basic amino acid residues (such as Arginine or Lysine) located in the solvent-exposed channels of enzymes or receptor active sites [4].
Table 1: Physicochemical Properties & Rationale
| Property | Value | Causality / Significance |
| Molecular Weight | 316.16 g/mol | Optimal for small-molecule drug space, strictly adhering to Lipinski's Rule of 5. |
| LogP (estimated) | ~3.8 | Favorable lipophilicity for cellular membrane permeability and hydrophobic pocket docking. |
| TPSA | 66.4 Ų | Excellent for oral bioavailability; restricts passive blood-brain barrier (BBB) crossing. |
| H-Bond Donors | 2 | Facilitates critical interactions with target protein hinge regions. |
| H-Bond Acceptors | 4 | Enhances aqueous solubility and target docking via backbone interactions. |
Synthetic Methodology
The synthesis of 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid relies on a highly reliable, self-validating Schotten-Baumann-type amide coupling.
Step-by-Step Protocol
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Acyl Chloride Activation: Suspend 2,5-dichlorothiophene-3-carboxylic acid in anhydrous dichloromethane (DCM). Add an excess of thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF).
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Causality: DMF reacts with SOCl₂ to form a Vilsmeier-Haack intermediate, which drastically accelerates the conversion of the sterically hindered carboxylic acid into the highly reactive acyl chloride.
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Amide Coupling: Dissolve 4-aminobenzoic acid in a mixture of anhydrous THF and pyridine. Cool to 0°C. Dropwise, add the freshly prepared acyl chloride.
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Causality: Pyridine acts as a non-nucleophilic acid scavenger. By neutralizing the HCl byproduct generated during the reaction, pyridine prevents the protonation of the 4-aminobenzoic acid's amine group, ensuring it remains a potent nucleophile for the acyl substitution [5].
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Self-Validation & Workup: Monitor the reaction via TLC (Hexane:EtOAc 1:1). Quench with 1M HCl to precipitate the product. The system is self-validating: the final product must be analyzed via LC-MS to confirm the target mass (m/z: ~315.9 [M-H]⁻) and by ¹H-NMR to verify the disappearance of the free amine protons and the emergence of the characteristic amide singlet (~10.4 ppm).
Figure 1: Step-by-step synthetic workflow for 4-(2,5-Dichlorothiophene-3-carboxamido)benzoic acid.
Mechanistic Applications in Target Inhibition
Compounds bearing the thiophene-3-carboxamide architecture are extensively utilized as dual inhibitors of critical signaling kinases, including c-Jun N-Terminal Kinase (JNK) and Epidermal Growth Factor Receptor (EGFR) [2].
Mechanistically, this scaffold functions as an ATP mimetic. The dichlorothiophene ring intercalates deeply into the hydrophobic adenine-binding pocket of the kinase. Concurrently, the carboxamide linker establishes critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region. The para-substituted benzoic acid extends toward the solvent interface, where it can engage in ionic interactions with basic residues, effectively locking the kinase in an inactive conformation and preventing substrate phosphorylation [3].
Figure 2: Pharmacophore mapping and target interaction logic within a kinase binding pocket.
Experimental Workflows & Validation Assays
To validate the biological efficacy of this compound, researchers must employ orthogonal screening methodologies.
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High-Throughput Screening (HTS) via TR-FRET:
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Protocol: Incubate the target kinase with a fluorescently labeled substrate and ATP in the presence of serial dilutions of the compound.
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Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because its delayed emission reading eliminates background autofluorescence commonly caused by aromatic small molecules, ensuring the IC₅₀ readout is strictly a function of enzyme inhibition.
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Surface Plasmon Resonance (SPR) Binding Assay:
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Protocol: Immobilize the target protein on a CM5 sensor chip via amine coupling. Flow the compound over the chip at varying concentrations.
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Causality: SPR is deployed to confirm direct, label-free target binding. It provides real-time kinetic data (K_on, K_off) and calculates the equilibrium dissociation constant (K_D).
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Self-Validation: A known reference inhibitor must be run in parallel as a positive control to validate the structural integrity and binding capacity of the immobilized protein surface.
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Table 2: Standard Screening Metrics
| Assay Type | Metric | Target Threshold | Validation Purpose |
| TR-FRET (Biochemical) | IC₅₀ | < 1.0 μM | Primary identification of target inhibition potency. |
| SPR (Biophysical) | K_D (Affinity) | < 500 nM | Confirmation of direct, label-free target binding kinetics. |
| LC-MS Purity | % Area | > 95% | Ensures biological readout is driven by the API, not synthetic impurities. |
References
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National Institutes of Health (NIH) / PMC. "Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase." URL:[Link]
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ACS Publications. "Thiophene Carboxamide Analogs with Long Alkyl Chains Comprising Ethylene Glycol Units Inhibit Glioblastoma Cell Proliferation by Activating AMPK." Journal of Medicinal Chemistry. URL:[Link]
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ACS Publications. "Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10." The Journal of Organic Chemistry. URL:[Link]
Sources
- 1. 878465-86-2|2-(Thiophene-3-carboxamido)benzoic acid|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
